molecular formula C20H17BrN2O3S2 B2471337 4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898448-01-6

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2471337
M. Wt: 477.39
InChI Key: SUVWEOZDTIYKNB-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Ligand Binding

  • Tetrahydroisoquinolinyl benzamides, structurally related to the compound , have been studied for their binding affinity to σ receptors. Modifications to the tetrahydroisoquinoline ring system, such as fusing methylene-, ethylene-, and propylenedioxy rings, have shown varied effects on σ receptor binding, highlighting the importance of the ring system's structure (Xu, Lever, & Lever, 2007).

Alkaloid Synthesis

  • The synthesis of Hancock alkaloids, which share a core structure with the compound , demonstrates the versatility of tetrahydroquinoline derivatives in creating complex molecular structures. These syntheses have been used to generate a range of biologically active molecules (Davies et al., 2018).

Pharmacological Potential

  • Research into 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides, closely related to the compound, has shown their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. This suggests possible pharmacological applications in modifying epinephrine activity (Blank, Krog, Weiner, & Pendleton, 1980).

Material Science Applications

  • New thiophene derivatives, including those similar to the compound , have been synthesized and used as photostabilizers for poly(vinyl chloride), indicating potential applications in materials science (Balakit et al., 2015).

Antipsychotic Research

  • Heterocyclic carboxamides, including tetrahydroquinoline and thiophene derivatives, have been evaluated as potential antipsychotic agents. These compounds have shown promising activity in vivo, without significant extrapyramidal side effects (Norman, Navas, Thompson, & Rigdon, 1996).

properties

IUPAC Name

4-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S2/c21-16-8-5-15(6-9-16)20(24)22-17-10-7-14-3-1-11-23(18(14)13-17)28(25,26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVWEOZDTIYKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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